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molecular formula C11H9BrFN B1397126 1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile CAS No. 749929-04-2

1-(4-Bromo-2-fluorophenyl)cyclobutanecarbonitrile

Cat. No. B1397126
M. Wt: 254.1 g/mol
InChI Key: UCOCUNWNHVTRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148226B2

Procedure details

A solution of (4-bromo-2-fluoro-phenyl)-acetonitrile (4.0 g, 18.7 mmol) from step 1 and 1,3-dibromopropane (2.1 mL, 20.6 mmol) in Et2O (5 mL) was slowly added to a slurry of NaH (1.64 g, 41.1 mmol, 60% in mineral oil) in DMSO (19 mL) at room temperature, being careful to keep the temperature below 35 degrees Celsius. The reaction was stirred for 2.5 hours, and then poured into 150 mL of saturated ammonium chloride. To this mixture was added CH22Cl2, and the layers were separated. The aqueous layer was extracted with 2×50 mL of CH2Cl2, and the organic layers were combined. After drying the liquid over MgSO4, the solids were filtered away, and the organic was concentrated to an oil. It was further purified by flash chromatography (90 g SiO2, 1:99->1:20 (EtOAc/Hexanes) to give the desired product (2.81 g, 59%). 1H NMR (400 MHz, CDCl3) δ: 2.06–2.16 (m, H), 2.51–2.63 (m, H), 2.66–2.76 (qd, J=9347 Hz, 2H), 2.86–2.94 (m, 2H), 7.16–7.22 (t, J=8.21 Hz, H), 7.30–7.41 (m, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
CH22Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[C:4]([F:11])[CH:3]=1.Br[CH2:13][CH2:14][CH2:15]Br.[H-].[Na+].[Cl-].[NH4+]>CCOCC.CS(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:9]#[N:10])[CH2:15][CH2:14][CH2:13]2)=[C:4]([F:11])[CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC#N)F
Name
Quantity
2.1 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1.64 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
19 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
CH22Cl2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 35 degrees Celsius
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 2×50 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the liquid over MgSO4
FILTRATION
Type
FILTRATION
Details
the solids were filtered away
CONCENTRATION
Type
CONCENTRATION
Details
the organic was concentrated to an oil
CUSTOM
Type
CUSTOM
Details
It was further purified by flash chromatography (90 g SiO2, 1:99->1:20 (EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C1(CCC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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